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Compound of Interest

Compound Name:

2-(4-Chloro-3-

fluorophenoxy)benzenecarbaldehy

de

CAS No.: 338393-57-0

Cat. No.: B2354995

Get Quote

CAS Registry Number: 338393-57-0 Molecular Formula: C₁₃H₈ClFO₂ Molecular Weight: 250.65

g/mol IUPAC Name: 2-(4-chloro-3-fluorophenoxy)benzaldehyde[1]

Introduction & Synthetic Context
This molecule is a critical biaryl ether scaffold. Its structural integrity relies on the stability of the

ether linkage and the specific regiochemistry of the halogen substituents. The presence of the

ortho-formyl group makes it highly reactive for downstream condensation reactions (e.g.,

Knoevenagel, Schiff base formation), while the fluorine atom at the 3'-position modulates

metabolic stability and lipophilicity.

Primary Synthetic Route (Nucleophilic Aromatic Substitution): The synthesis typically involves

the SNAr coupling of 2-fluorobenzaldehyde (or 2-nitrobenzaldehyde) with 4-chloro-3-

fluorophenol under basic conditions. Impurities often include unreacted phenol (detected by -

OH stretch in IR) or bis-ether byproducts.
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Synthesis & Fragmentation Workflow
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Ether Bond Formation

Fragment m/z 221
[M - CHO]+EI-MS: α-Cleavage

Fragment m/z 145/147
(Chlorofluorophenoxy ion)

EI-MS: Ether Cleavage
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Figure 1: Synthetic pathway via SNAr coupling and primary Mass Spectrometry fragmentation

routes.

Spectroscopic Profile (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is characterized by the distinct deshielded aldehyde proton and the

complex splitting patterns of the biaryl system. The ether linkage causes a significant upfield

shift for the proton ortho to the oxygen on the benzaldehyde ring.

Standard Solvent: DMSO-d₆ or CDCl₃ (Data below referenced to CDCl₃, 7.26 ppm).

1H NMR Data (400 MHz, CDCl₃)
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Position
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constants
(Hz)

Assignment
Logic

-CHO 10.45 Singlet (s) 1H -

Characteristic

aldehyde

proton.

H-6 7.94
Doublet of

doublets (dd)
1H J = 7.8, 1.8

Ortho to

carbonyl;

deshielded by

anisotropy.

H-4 7.56
Triplet of

doublets (td)
1H J = 7.8, 1.8

Para to ether;

typical

aromatic

resonance.

H-5' 7.42 Triplet (t) 1H J ~ 8.0

Phenoxy ring;

coupled to F

(large J) and

H-6'.

H-5 7.28 Triplet (t) 1H J = 7.6
Meta to

carbonyl.

H-3 6.88 Doublet (d) 1H J = 8.2

Ortho to

ether;

shielded by

electron-

donating

oxygen.

H-2' 6.82
Doublet of

doublets (dd)
1H

JH-F ~ 10.0,

Jm ~ 2.8

Ortho to F;

distinct

splitting due

to F-coupling.

H-6' 6.75 Multiplet (m) 1H -

Para to F;

complex

overlap.
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13C NMR Data (100 MHz, CDCl₃)
Carbonyl (C=O): 189.2 ppm.

C-F Coupling: The carbon attached to Fluorine (C-3') will appear as a doublet with a large

coupling constant (JC-F ≈ 245 Hz) at ~158 ppm.

Ether Carbons: The ipso carbons (C-2 of benzaldehyde and C-1' of phenoxy) appear

downfield at ~160 ppm and ~155 ppm, respectively.

B. Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid quality control check. The absence of a broad -OH stretch

(3200-3600 cm⁻¹) confirms the consumption of the phenol starting material.

Frequency (cm⁻¹) Vibration Mode Diagnostic Value

3060 - 3080 C-H Stretch (Ar) Weak aromatic C-H stretching.

2850, 2760 C-H Stretch (Aldehyde)
"Fermi doublet" characteristic

of aldehydes.

1685 - 1695 C=O Stretch

Strong, sharp peak.

Conjugation lowers it from

typical 1710.

1580, 1480 C=C Ring Stretch Aromatic skeletal vibrations.

1230 - 1250 C-O-C Stretch

Strong antisymmetric ether

stretch. Critical for confirming

the linkage.

1100 - 1150 C-F Stretch
Strong band, often overlapping

with C-Cl fingerprints.

C. Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Molecular Ion (M⁺): m/z 250 (Base peak intensity varies).
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Isotope Pattern: Chlorine signature is clearly visible.

m/z 250 (¹²C, ³⁵Cl): 100% (Relative abundance)

m/z 252 (¹²C, ³⁷Cl): ~32% (Characteristic 3:1 ratio)

Fragmentation Pathway (EI):

[M - H]⁺ (m/z 249): Loss of aldehyde proton.

[M - CHO]⁺ (m/z 221): Loss of the formyl radical (alpha-cleavage).

m/z 145/147: Formation of the 4-chloro-3-fluorophenoxy cation (cleavage at the ether

bond).

Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Objective: High-resolution structural validation.

Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03%

TMS). Ensure the solution is clear; filter through a cotton plug if turbidity persists (indicates

inorganic salts from synthesis).

Acquisition:

Run a standard proton sequence (zg30).

Scans: 16 (sufficient for >10 mg).

Relaxation Delay (D1): Set to 1.0s to ensure integration accuracy of the aldehyde proton.

Processing: Phase correct manually. Integrate the aldehyde singlet at 10.45 ppm and set

its value to 1.00 to normalize the aromatic region.

Protocol 2: GC-MS Purity Check
Objective: Quantify purity and identify bis-ether byproducts.
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System: Agilent 7890/5977 (or equivalent).

Column: HP-5ms (30m x 0.25mm x 0.25µm).

Method:

Inlet: 250°C, Split 50:1.

Oven: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

Flow: 1.0 mL/min He.

Analysis: The product typically elutes between 12.5 - 13.5 min. Look for the m/z 250/252

pair. Impurities eluting earlier are likely phenols; later eluting peaks are likely bis-

condensation products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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